molecular formula C6H8BrN3O3 B1435932 Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate CAS No. 2167105-20-4

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Cat. No.: B1435932
CAS No.: 2167105-20-4
M. Wt: 250.05 g/mol
InChI Key: CCJJNGYVRPRXAW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (CAS 2167105-20-4) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. Its molecular formula is C 6 H 8 BrN 3 O 3 with a molecular weight of 250.05 g/mol. The compound features a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its versatile biological activities and ability to participate in hydrogen bonding . The bromine atom at the 5-position and the ester group at the 3-position offer reactive sites for further structural diversification via cross-coupling and functional group interconversion, making it a valuable building block for creating novel compounds. The 1,2,4-triazole core is of significant interest in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities including antibacterial, antifungal, antiviral, and anticancer properties . This structure serves as a key precursor in the design and optimization of novel therapeutic agents, such as potent PXR (Pregnane X receptor) inhibitors, which are investigated for their potential to mitigate adverse drug-drug interactions . The specific substitution pattern on this molecule, including the methoxymethyl group, is critical for fine-tuning the compound's physicochemical properties, binding affinity, and metabolic stability during the drug discovery process . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting. Please refer to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJJNGYVRPRXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C(=NC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 1-(Methoxymethyl)-1,2,4-triazole Intermediate

  • Starting Materials: 1,2,4-triazole or hydrazine derivatives.
  • Reaction: Alkylation of the triazole nitrogen at the 1-position with methoxymethyl chloride or equivalent alkylating agents under basic conditions.
  • Conditions: Use of polar aprotic solvents such as dichloromethane or tetrahydrofuran; temperature controlled between 0-25 °C to avoid over-alkylation.
  • Outcome: Formation of 1-(methoxymethyl)-1,2,4-triazole with high regioselectivity.

Step 2: Bromination at the 5-Position

  • Reagents: N-bromosuccinimide (NBS) or elemental bromine.
  • Reaction: Electrophilic substitution at the 5-position of the triazole ring.
  • Conditions: Typically conducted in solvents like dichloromethane or acetonitrile at 0-30 °C.
  • Notes: The presence of the methoxymethyl group directs bromination selectively to the 5-position.
  • Outcome: Formation of 5-bromo-1-(methoxymethyl)-1,2,4-triazole.

Step 3: Introduction of the Methyl Ester Group at the 3-Position

  • Reagents: Carbon dioxide (CO₂) and methylating agents such as thionyl chloride (SOCl₂) and methanol.
  • Reaction:
    • Lithiation at the 3-position via strong bases like lithium diisopropylamide (LDA) to form a carbanion intermediate.
    • Carboxylation by bubbling CO₂ through the reaction mixture.
    • Conversion of the resulting carboxylic acid to methyl ester by reaction with thionyl chloride and methanol.
  • Conditions: Low temperatures (-78 °C) during lithiation and carboxylation; esterification at 20-60 °C.
  • Outcome: this compound.

Industrial and Scalable Methods

  • Continuous Flow Synthesis: Utilization of flow reactors for controlled addition of reagents, temperature regulation, and improved safety during bromination and lithiation steps.
  • Catalyst Use: Palladium-catalyzed hydrogenation can be employed in dehalogenation or selective functional group transformations if needed.
  • Optimization: Reaction parameters such as molar ratios, temperature, and solvent choice are optimized to maximize yield and purity.

Detailed Reaction Conditions and Ratios

Step Reagents & Conditions Molar Ratios Temperature Time Notes
1. Alkylation 1,2,4-triazole, methoxymethyl chloride, base (e.g., K₂CO₃) 1:1.1 0-25 °C 2-5 h Controlled to avoid multiple alkylations
2. Bromination NBS or Br₂, solvent (CH₂Cl₂) 1:1.1 0-30 °C 1-3 h Selective 5-position bromination
3. Lithiation & Carboxylation LDA, CO₂, THF solvent 1:1.2:2-7 (substrate:LDA:CO₂) -78 °C (lithiation), RT (carboxylation) 1-2 h each Strict temperature control for regioselectivity
4. Esterification SOCl₂, methanol 1:1.2-1.3 (acid:SOCl₂) 20-60 °C 3-5 h Conversion to methyl ester

Key Research Findings and Notes

  • Avoidance of N-Methyl Isomerization: The use of selective alkylation and protection strategies prevents unwanted isomerization at the nitrogen atoms of the triazole ring.
  • Use of LDA: Lithium diisopropylamide is critical for regioselective lithiation at the 3-position, enabling precise carboxylation.
  • Bromination Control: The bromine atom at the 5-position is introduced under mild electrophilic conditions to avoid polybromination or ring degradation.
  • Esterification Efficiency: Thionyl chloride-mediated esterification in methanol is efficient, providing high yields of the methyl ester with minimal side reactions.

Summary Table of Preparation Steps

Preparation Step Key Reagents Reaction Type Critical Parameters Outcome
1. Alkylation Methoxymethyl chloride, base N-alkylation Temperature 0-25 °C, solvent polarity 1-(Methoxymethyl)-1,2,4-triazole
2. Bromination NBS or Br₂ Electrophilic aromatic substitution Temperature 0-30 °C, solvent choice 5-Bromo-1-(methoxymethyl)-1,2,4-triazole
3. Lithiation & Carboxylation LDA, CO₂ Metalation and carboxylation Low temp (-78 °C), molar ratios 5-Bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylic acid
4. Esterification SOCl₂, methanol Ester formation 20-60 °C, controlled addition Methyl 5-bromo-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted triazoles depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole compound.

Scientific Research Applications

Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Physical Properties :

  • Solubility: The methoxymethyl group in the target compound improves solubility in polar solvents compared to non-substituted derivatives (e.g., methyl 5-bromo-1H-triazole-3-carboxylate) .
  • For comparison, coumarin-triazole hybrids with rigid structures exhibit high melting points (216–237°C) .

Reactivity :

  • Bromine: The bromine atom at position 5 facilitates cross-coupling reactions, unlike azide or amino substituents. Ethyl 5-bromo-1-methyl-triazole-3-carboxylate has been used in medicinal chemistry to introduce aryl/heteroaryl groups .
  • Amino Group: Methyl 5-amino-1H-triazole-3-carboxylate undergoes acetylation to form stable hydrogen-bonded structures, a feature absent in brominated analogs .

Biological Activity

Methyl 5-bromo-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Before delving into biological activities, it is essential to understand the chemical properties of the compound:

PropertyValue
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.024 g/mol
Boiling Point 329.4 ± 25.0 °C
Density 1.8 ± 0.1 g/cm³
Flash Point 153.0 ± 23.2 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The exact mechanisms remain under investigation; however, certain triazole derivatives have shown to induce apoptosis in cancer cells by disrupting cell cycle progression and increasing subG1 populations indicative of cell death .
  • Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. For instance, a related compound showed a CC50 value of 13.6 µM in K562 cells, indicating potent activity compared to standard treatments .

Antimicrobial Activity

The antimicrobial properties of triazole compounds have also been explored extensively.

  • Research Findings : Studies suggest that this compound may exhibit broad-spectrum antimicrobial activity against various pathogens. This activity is attributed to its ability to interfere with microbial cell wall synthesis and disrupt metabolic pathways .

Comparative Analysis with Related Compounds

To further illustrate the biological efficacy of this compound, a comparative analysis with other triazole derivatives is presented below:

CompoundAnticancer Activity (CC50 µM)Antimicrobial Activity
Methyl 5-bromo-1-(methoxymethyl)-triazole13.6 (K562)Moderate against Gram-positive bacteria
Related Triazole Derivative A391 (K562)High against fungal strains
Related Triazole Derivative BNot determinedBroad-spectrum activity

Q & A

Q. Optimization Strategies :

  • Temperature Control : Bromination at 0–5°C minimizes side reactions.
  • Catalysis : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity during alkylation .
  • Purification : Silica-gel chromatography or recrystallization from ethanol/water mixtures improves purity (>98%) .

What spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Identify substituent positions. For example:
    • The methoxymethyl group shows a singlet at δ ~3.3 ppm (OCH₃) and δ ~4.5 ppm (CH₂O) .
    • The C5 bromine deshields adjacent protons, causing downfield shifts in the triazole ring protons .
  • IR Spectroscopy : Confirm ester (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1100 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.97 for C₇H₈BrN₃O₃) .

Data Interpretation : Cross-reference with analogous compounds like methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5) to validate structural assignments .

How does the methoxymethyl substituent influence the compound’s reactivity and intermolecular interactions?

Advanced Research Question
The methoxymethyl group:

  • Steric Effects : Shields the N1 position, reducing susceptibility to nucleophilic attack .
  • Hydrogen Bonding : The ether oxygen acts as a weak hydrogen bond acceptor, influencing crystal packing. Graph set analysis (e.g., Etter’s notation) reveals C(4) or R₂²(8) motifs in the solid state .
  • Solubility : Enhances solubility in polar aprotic solvents (e.g., DMSO), facilitating reactions in homogeneous phases .

Methodological Insight : Use X-ray crystallography (SHELX refinement) to map hydrogen bonding networks and quantify bond distances (<3.0 Å for O···H interactions) .

What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

Advanced Research Question
Challenges :

  • Disorder : The methoxymethyl group may exhibit rotational disorder, complicating refinement .
  • Twinned Crystals : Common in triazole derivatives due to symmetric packing; use SHELXL’s TWIN command to model .

Q. Solutions :

  • Data Collection : High-resolution (<1.0 Å) synchrotron data improves atomic displacement parameter (ADP) accuracy .
  • Refinement : Apply restraints to bond lengths and angles for the methoxymethyl group. Use the SQUEEZE algorithm (PLATON) to model solvent-accessible voids .

How can hydrogen bonding patterns be systematically analyzed to predict solid-state properties?

Advanced Research Question
Graph Set Analysis :

Identify Donor/Acceptor Pairs : Use Mercury software to locate O–H···N or C–H···O interactions .

Classify Motifs : Assign descriptors like “D” (donor), “A” (acceptor), and “S” (self). For example, a triazole N–H···O=C interaction may form a R₂²(8) ring .

Predict Stability : Stronger networks (e.g., bifurcated hydrogen bonds) correlate with higher melting points (>190°C) .

Case Study : Methyl 1H-1,2,4-triazole-3-carboxylate forms layered structures via N–H···O bonds, which can guide co-crystal design for enhanced bioavailability .

What strategies are effective for designing biologically active derivatives of this compound?

Applied Research Question
Derivatization Approaches :

  • Nucleoside Analogues : Replace the methyl ester with a ribose moiety, mimicking Ribavirin’s structure. Use Mitsunobu conditions for stereoselective coupling .
  • Cross-Coupling : Suzuki-Miyaura reactions at C5-Br with aryl boronic acids to introduce pharmacophores (e.g., benzyl groups) .

Q. Biological Screening :

  • Antiviral Assays : Test against RNA viruses (e.g., HCV) using plaque reduction assays.
  • ADMET Profiling : Assess logP (target <3) and metabolic stability in liver microsomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

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